5'-bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
5'-Bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a spirocyclic compound featuring a beta-carboline moiety fused to an indole ring system. The spiro junction at position 1 of the beta-carboline and position 3' of the indole creates a rigid, three-dimensional architecture. Key substituents include a bromine atom at the 5'-position of the indole ring, a methyl group at the 1'-position, and a 3-methylbutanoyl group at position 2 of the beta-carboline .
Properties
Molecular Formula |
C24H24BrN3O2 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
5'-bromo-1'-methyl-2-(3-methylbutanoyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C24H24BrN3O2/c1-14(2)12-21(29)28-11-10-17-16-6-4-5-7-19(16)26-22(17)24(28)18-13-15(25)8-9-20(18)27(3)23(24)30/h4-9,13-14,26H,10-12H2,1-3H3 |
InChI Key |
JRCNGEJMLOBPTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)NC5=CC=CC=C25 |
Origin of Product |
United States |
Biological Activity
The compound 5'-bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O
- Molecular Weight : 366.26 g/mol
- IUPAC Name : 5-bromo-1-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
This compound features a spiro beta-carboline structure, which is known for its diverse biological activities.
Antioxidant Activity
Several studies have indicated that compounds with beta-carboline structures exhibit significant antioxidant properties. The presence of the bromine atom and the spiro configuration may enhance these effects by stabilizing free radicals.
Neuroprotective Effects
Research has shown that beta-carbolines can exert neuroprotective effects, potentially through modulation of neurotransmitter systems and inhibition of oxidative stress pathways. For instance, a study demonstrated that similar compounds could protect neuronal cells from apoptosis induced by oxidative stress.
Anticancer Potential
The anticancer activity of beta-carboline derivatives has been widely studied. A notable case study involving a related compound showed that it inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism was linked to the activation of caspase pathways and modulation of p53 expression.
Enzyme Inhibition
Beta-carbolines have also been reported to inhibit certain enzymes involved in metabolic processes. For example, they may act as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of depression and other neurodegenerative diseases.
Table 1: Overview of Biological Activities
Case Study 1: Neuroprotection in Cell Models
In vitro studies using neuronal cell lines demonstrated that treatment with this compound resulted in reduced markers of oxidative stress and improved cell viability under conditions mimicking neurodegeneration.
Case Study 2: Anticancer Efficacy
A recent study evaluated the anticancer effects of related beta-carbolines on human breast cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of beta-carboline compounds exhibit significant anticancer properties. The specific compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Jurkat (leukemia), MCF-7 (breast cancer), A-549 (lung cancer), HeLa (cervical cancer), HCT116 (colon cancer), CaCo-2 (colon cancer), and 3T3 (fibroblast).
- IC50 Values : The compound demonstrated varying degrees of cytotoxicity with IC50 values indicating effective inhibition of cell growth at specific concentrations. For example, compounds derived from similar structures showed IC50 values ranging from 28.2 µM to over 100 µM across different cell lines .
Neuroprotective Effects
Beta-carboline derivatives have been studied for their neuroprotective effects. The compound may influence neurodegenerative pathways, potentially offering therapeutic benefits in conditions like Alzheimer's and Parkinson's diseases. Specific mechanisms include:
- Inhibition of Neuroinflammation : Compounds similar to the target molecule have been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammatory responses.
- Promotion of Neurite Outgrowth : Some studies suggest that beta-carbolines can enhance neurite outgrowth in neuronal cultures, indicating potential applications in neuroregeneration .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Mechanism of Action : The antimicrobial activity is thought to result from the disruption of microbial cell membranes and interference with metabolic pathways critical for microbial survival .
Anti-inflammatory Properties
Inflammation is a common underlying factor in many chronic diseases. The compound has been investigated for its anti-inflammatory effects:
- Cytokine Modulation : Studies indicate that it can modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory process .
Synthesis of Novel Materials
The unique structure of 5'-bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one allows for its use in the synthesis of novel materials with potential applications in nanotechnology and organic electronics.
- Conductive Polymers : Research has explored the incorporation of such compounds into conductive polymer matrices, enhancing their electrical properties.
- Photovoltaic Applications : The compound's ability to absorb light at specific wavelengths makes it a candidate for use in organic solar cells .
Case Study 1: Anticancer Research
A study conducted on derivatives of the target compound highlighted its potential as an anticancer agent. The research involved synthesizing several analogs and testing their efficacy against multiple cancer cell lines. Results indicated that certain derivatives exhibited potent cytotoxicity with minimal toxicity to normal cells.
Case Study 2: Neuroprotective Screening
Another study focused on evaluating the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal death. The results demonstrated significant protection against cell death and reduced markers of oxidative damage.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 5' position serves as a prime site for nucleophilic substitution reactions. This reactivity enables functionalization of the aromatic ring:
-
Reagents/Conditions : Reactions with amines (e.g., piperazine) or thiols under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
-
Outcome : Replacement of bromine with nucleophiles such as -NH₂ or -SH groups.
-
Example : In a study, chloroacetylpiperazine underwent nucleophilic substitution with a brominated β-carboline precursor to yield piperazine-linked derivatives .
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| SN2 Substitution | Piperazine, K₂CO₃ | DMF | 80°C | 60–75% |
Electrophilic Aromatic Substitution on the Indole Ring
The indole moiety undergoes electrophilic substitution at the electron-rich C-2 and C-3 positions:
-
Reagents/Conditions : Nitration (HNO₃/H₂SO₄), sulfonation (SO₃/H₂SO₄), or halogenation (Br₂/FeBr₃).
-
Outcome : Introduction of nitro, sulfonic acid, or additional halogen groups.
Research Insight : Competitive substitution between the bromine site and indole ring depends on steric and electronic factors. The spiro structure slightly deactivates the indole ring compared to simpler indoles.
Ketone-Mediated Condensation and Reduction
The 3-methylbutanoyl ketone group participates in condensation and reduction reactions:
-
Condensation : Reacts with hydrazines to form hydrazones under acidic conditions (e.g., HCl/EtOH) .
-
Reduction : Conversion to a secondary alcohol using NaBH₄ or LiAlH₄.
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Hydrazone Formation | Hydrazine hydrate, HCl | Hydrazone derivative | Intermediate for heterocycles |
| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol | Bioactivity modulation |
Hydrolysis of the 3-Methylbutanoyl Group
The 3-methylbutanoyl side chain undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux yields a carboxylic acid.
-
Basic Hydrolysis : NaOH/EtOH generates a carboxylate salt.
Synthetic Utility : This reaction modifies the compound’s hydrophilicity, impacting its pharmacokinetic properties.
Oxidation of the Tetrahydrocarboline Moiety
The tetrahydrocarboline component is susceptible to oxidation:
-
Reagents/Conditions : DDQ (dichlorodicyanobenzoquinone) or MnO₂ in dichloromethane.
-
Outcome : Conversion to dihydro- or fully aromatic β-carboline derivatives, altering receptor-binding affinity.
Study Findings : Oxidized derivatives show enhanced interaction with serotonin receptors compared to the parent compound.
Suzuki–Miyaura Cross-Coupling
The bromine atom enables palladium-catalyzed cross-coupling:
-
Reagents/Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, in toluene/water.
-
Outcome : Formation of biaryl structures for extended conjugation.
| Catalyst | Boronic Acid | Yield |
|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | 65–80% |
Interaction with Biological Nucleophiles
The compound reacts with biological thiols (e.g., glutathione):
-
Mechanism : Thiolate attack at the bromine or ketone sites, forming covalent adducts.
-
Implication : Potential prodrug activation or detoxification pathways in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of spirocyclic indole derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Spirocyclic Brominated Indole Derivatives
Key Comparative Insights
Structural Complexity and Ring Systems: The target compound’s beta-carboline-indole spiro system (C22H22BrN3O2*) contrasts with simpler frameworks like spiro[cyclopropane-indoline] (C10H8BrNO) or spiro[indoline-1,3-dioxolane] (C11H10BrNO3) . The beta-carboline moiety is associated with neuroactive properties, distinguishing it from non-aromatic spiro systems.
Substituent Effects: Bromine at the 5'-position is common across analogs, but additional groups like chlorine (in 5'-bromo-6-chloro-1'-methyl derivative, C19H15BrClN3O ) or methoxy (in 1'-allyl-6-methoxy analog, C22H20BrN3O2 ) modulate electronic and steric profiles. The 3-methylbutanoyl group in the target compound may enhance binding to hydrophobic pockets in biological targets.
Synthetic Accessibility :
- Spiro compounds with smaller rings (e.g., cyclopropane or dioxolane ) are often synthesized via concise routes, whereas beta-carboline hybrids may require multi-step procedures. For example, 5'-bromo-1',3-dimethyl-2,5-diphenylspiro[cyclopentane-indoline] was prepared via a cycloaddition reaction .
Potential Applications: Spirocyclic indoles are frequently used as building blocks in drug discovery . The target compound’s beta-carboline core suggests possible CNS activity, whereas analogs with allyl or phenyl groups (e.g., 1'-allyl-5'-bromo-6-methoxy derivative ) might be optimized for pharmacokinetic properties.
Preparation Methods
Direct Bromination of Indole Subunit
Electrophilic bromination at the indole C-5' position is feasible using N-bromosuccinimide (NBS) in a radical-stabilizing solvent.
Optimized Conditions :
Early-Stage Bromine Incorporation
Alternative approaches involve brominated precursors:
-
5-Bromo-1-methylindole : Synthesized via Ullmann coupling of 1-methylindole with CuBr.
-
Subsequent conversion to tryptamine via reduction (LiAlH) and amination.
Advantages :
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
-
Spirocyclization Stereochemistry :
-
Acylation Selectivity :
-
Bromination Byproducts :
Scalability and Industrial Considerations
-
Green Chemistry Adaptations :
-
Cost Analysis :
Q & A
Basic: How can the synthetic route for this spiro-β-carboline derivative be optimized to improve yield and purity?
Methodological Answer:
Optimization should focus on stepwise alkylation and acylation reactions. Evidence from analogous bromo-indole syntheses suggests using controlled alkylation with 1-iodobutane or bromo-ethanone derivatives under inert atmospheres (e.g., N₂) to minimize side reactions . Purification via column chromatography with gradient elution (hexane/EtOAc) and monitoring by TLC/HPLC can enhance purity. Reaction parameters (temperature, catalyst loading) should be systematically varied using Design of Experiments (DoE) to identify optimal conditions .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) with DEPT-135 and HSQC/ HMBC for stereochemical assignment of the spiro center and bromine positioning. X-ray crystallography (as demonstrated for structurally related bromo-indole systems) resolves absolute configuration and confirms spatial arrangement of substituents . High-resolution mass spectrometry (HRMS) with ESI⁺ or MALDI-TOF validates molecular weight, particularly for bromine’s isotopic signature .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
Screen for CNS activity using serotonin/dopamine receptor binding assays (5-HT₂A, D₂ receptors) due to the β-carboline core’s known affinity . Antimicrobial potential can be assessed via broth microdilution (MIC against Gram+/Gram- bacteria), referencing protocols for bromo-indazole derivatives . Cytotoxicity assays (MTT or resazurin) in SH-SY5Y or HEK293 cell lines establish baseline safety profiles .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-methylbutanoyl group?
Methodological Answer:
Synthesize analogs with varying acyl groups (e.g., propionyl, phenylacetyl) and compare pharmacokinetic properties (logP, solubility) via shake-flask/HPLC methods. Use molecular docking (AutoDock Vina, PDB: 5-HT₂A) to assess steric/electronic effects of the 3-methylbutanoyl moiety on receptor binding . In vivo behavioral assays (e.g., forced swim test for antidepressants) can correlate structural changes with efficacy .
Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
Reconcile discrepancies by cross-validating docking results with alanine-scanning mutagenesis of target receptors. Use molecular dynamics simulations (AMBER, GROMACS) to evaluate ligand-receptor stability over 100-ns trajectories. Experimentally, employ SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) and compare with in silico ΔG values .
Advanced: How can enantioselective synthesis be achieved for the spiro center?
Methodological Answer:
Apply asymmetric catalysis using chiral oxazaborolidines (Corey-Bakshi-Shibata) or Ru-BINAP complexes for hydrogenation of tetrahydro-β-carboline intermediates. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or CD spectroscopy. Single-crystal X-ray analysis of diastereomeric salts (e.g., with tartaric acid) can resolve absolute configuration .
Advanced: What computational tools predict metabolic stability of the bromine substituent?
Methodological Answer:
Use in silico platforms (Meteor, ADMET Predictor) to simulate Phase I/II metabolism, focusing on debromination or glutathione conjugation. Validate with liver microsome assays (human/rat CYP450 isoforms) and LC-MS/MS metabolite identification. Compare with PubChem data for structurally related brominated compounds to infer metabolic pathways .
Advanced: How should researchers address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
Standardize assay conditions (cell passage number, serum concentration) and validate via ATP-based viability assays (CellTiter-Glo). Perform transcriptomic profiling (RNA-seq) to identify cell-specific expression of efflux transporters (e.g., P-gp) or detox enzymes. Use siRNA knockdown to confirm mechanisms of resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
